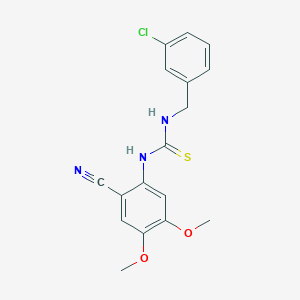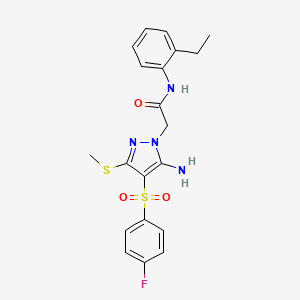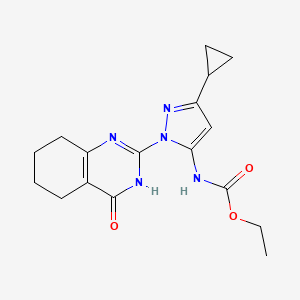
ethyl (3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The ethyl carbamate derivatives, specifically those with a pyrazine ring, have been the subject of research due to their potential as anticancer agents. These compounds have shown the ability to bind with cellular tubulin, leading to an accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice . Alterations in the carbamate group have been explored to understand their impact on the compound's activity. For instance, the replacement of the ethyl group with a methyl group did not significantly change the activity, whereas bulkier aliphatic groups or a methylamino group reduced the activity . Additionally, acetylation of the amino group or substitution at the 8-position could decrease or destroy the activity .
Synthesis Analysis
The synthesis of these compounds involves various strategies, including transformations at the carbamate group, reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds . Another synthesis approach involves the reaction of ethyl carbamate with alpha-amino ketone oximes, followed by reductive cyclization to yield a series of ethyl carbamate derivatives . Alterations at the 2 and 3 positions of the pyrazine ring were found to significantly affect cytotoxicity and the inhibition of mitosis in cultured cells .
Molecular Structure Analysis
The molecular structure of ethyl carbamate derivatives is crucial for their biological activity. The presence of the carbamate group is essential for the compounds' activity, and modifications to this group can lead to changes in cytotoxicity . The structure-activity relationship studies have shown that specific alterations in the pyrazine ring can have a significant impact on the compound's ability to inhibit mitosis and exhibit cytotoxic effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ethyl carbamate derivatives include cyclocondensation reactions, which have been optimized using ultrasound irradiation to significantly reduce reaction times . The regioselectivity of these reactions is high, and the yields range from 71-92% . The crystallographic data support the structure of the synthesized ethyl 1H-pyrazole-3-carboxylates .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of the ethyl carbamate derivatives, it can be inferred that these properties are influenced by the structural modifications made to the compounds. The solubility, stability, and reactivity of these compounds are likely to be affected by the alterations in the carbamate group and the pyrazine ring .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives show significant to moderate antimicrobial activities against several bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).
- New quinazolines synthesized, including variations of the ethyl carbamate compound, have shown potential as antimicrobial agents, indicating their application in addressing bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Chemical Synthesis and Characterization
- The synthesis of various heterocyclic moieties, such as oxadiazoles, triazoles, pyrazoles, and Schiff bases, from similar compounds has been explored, contributing to the development of new chemical entities with potential applications in various fields (Ang, Donati, Donkor, & Prager, 1992).
- The study of the photochemistry and synthesis of related carbamate compounds has provided insights into the behavior of these compounds under different conditions, which is crucial for their application in photochemical and synthetic processes (Fetter, Lempert, & Møller, 1978).
Biological Activities and Pharmacology
- Some derivatives of ethyl carbamate compounds have shown significant in vitro biological activity, indicating their potential in medicinal chemistry and drug development (Ziegler, Kuck, Harris, & Lin, 1988).
- A study on the synthesis and antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, pyrrolo[1,2-a]quinolines, and pyrrolo[2,1-a]isobenzazepines, related to ethyl carbamate, revealed their effectiveness against P388 lymphocytic leukemia (Anderson, Heider, Raju, & Yucht, 1988).
Propiedades
IUPAC Name |
ethyl N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-17(24)19-14-9-13(10-7-8-10)21-22(14)16-18-12-6-4-3-5-11(12)15(23)20-16/h9-10H,2-8H2,1H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDXWNUAOXUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)
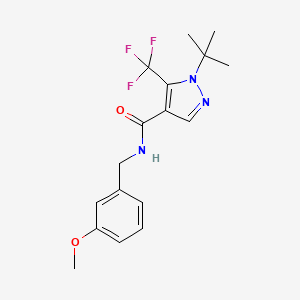
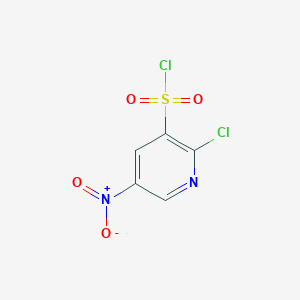
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)
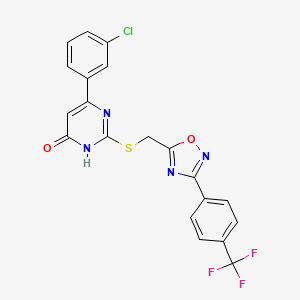
![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)
